molecular formula C₅₀H₈₅NO₁₂Si B1146274 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 CAS No. 134556-79-9

22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506

Cat. No.: B1146274
CAS No.: 134556-79-9
M. Wt: 920.29
InChI Key:
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Description

22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 is a synthetic derivative of the immunosuppressant drug FK-506 (Tacrolimus). This compound is characterized by the presence of a tert-butyldimethylsilyloxy group, which enhances its stability and bioavailability. The molecular formula of this compound is C50H85NO12Si, and it has a molecular weight of 920.29 g/mol .

Preparation Methods

The synthesis of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 involves multiple steps, starting from the parent compound FK-506. The key steps include:

Chemical Reactions Analysis

22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate, reducing agents like lithium aluminum hydride, and bases like imidazole. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 involves binding to the immunophilin FKBP12. This binding inhibits the activity of calcineurin, a phosphatase involved in the activation of T-cells. By inhibiting calcineurin, the compound prevents the transcription of interleukin-2 and other cytokines, leading to immunosuppression .

Comparison with Similar Compounds

22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 is unique due to the presence of the tert-butyldimethylsilyloxy group, which enhances its stability and bioavailability compared to other derivatives of FK-506. Similar compounds include:

These similar compounds share the core structure of FK-506 but differ in their protective groups and, consequently, their stability and bioavailability.

Properties

IUPAC Name

(1R,9S,12S,15R,16E,19S,21S,23R,25R)-12-[(E,2S,3S)-5-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]-3-hydroxy-4-methylpent-4-en-2-yl]-1,14-dihydroxy-21,23-dimethoxy-17,19,25-trimethyl-15-prop-2-enyl-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacos-16-ene-2,3,10-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H85NO12Si/c1-15-18-36-24-30(2)23-31(3)25-42(59-11)45-43(60-12)27-33(5)50(57,62-45)46(54)47(55)51-22-17-16-19-37(51)48(56)61-40(29-38(36)52)34(6)44(53)32(4)26-35-20-21-39(41(28-35)58-10)63-64(13,14)49(7,8)9/h15,24,26,31,33-45,52-53,57H,1,16-23,25,27-29H2,2-14H3/b30-24+,32-26+/t31-,33+,34+,35-,36+,37-,38?,39+,40-,41-,42-,43+,44+,45?,50+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXDKYAIMAMUAT-FGORAWGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC(C(C=C(C1)C)CC=C)O)C(C)C(C(=CC4CCC(C(C4)OC)O[Si](C)(C)C(C)(C)C)C)O)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](C2[C@@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC([C@@H](/C=C(/C1)\C)CC=C)O)[C@@H](C)[C@@H](/C(=C/[C@@H]4CC[C@H]([C@H](C4)OC)O[Si](C)(C)C(C)(C)C)/C)O)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H85NO12Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857843
Record name PUBCHEM_71749361
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

920.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134556-79-9
Record name PUBCHEM_71749361
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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